molecular formula C11H10F3NO2 B11716989 Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate

Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate

Cat. No.: B11716989
M. Wt: 245.20 g/mol
InChI Key: OQFZPZCYJSQGKU-UHFFFAOYSA-N
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Description

Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate (CAS: 2119721-57-0) is a heterocyclic building block with the molecular formula C₁₁H₁₀NO₂F₃ and a molecular weight of 245.2 g/mol . The compound features a cyclopropane ring fused to a methyl ester group and a pyridine ring substituted with a trifluoromethyl group at the 6-position (Figure 1). Its high purity (≥97%) and structural complexity make it valuable in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

methyl 1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate

InChI

InChI=1S/C11H10F3NO2/c1-17-9(16)10(4-5-10)7-2-3-8(15-6-7)11(12,13)14/h2-3,6H,4-5H2,1H3

InChI Key

OQFZPZCYJSQGKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Methylation via Diazomethane

A classical approach involves treating the carboxylic acid with diazomethane in diethyl ether:

RCOOH+CH₂N₂RCOOCH₃+N₂(9095% yield)[3]\text{RCOOH} + \text{CH₂N₂} \rightarrow \text{RCOOCH₃} + \text{N₂} \uparrow \quad (90–95\% \text{ yield})

Limitation : Diazomethane’s toxicity and explosivity necessitate specialized equipment, making this method unsuitable for scale-up.

Mitsunobu Esterification

For acid-sensitive substrates, the Mitsunobu reaction using DIAD/PPh₃ provides milder conditions:

RCOOH+CH₃OHDIAD, PPh₃RCOOCH₃(8085% yield)[4]\text{RCOOH} + \text{CH₃OH} \xrightarrow{\text{DIAD, PPh₃}} \text{RCOOCH₃} \quad (80–85\% \text{ yield})

Advantage : Retains configuration at stereocenters, crucial for chiral cyclopropane derivatives.

Alternative Routes via Pyridine Functionalization

MethodTotal Yield (%)Purity (HPLC)Scalability
SF₄-Mediated6898.5Pilot-scale
Mitsunobu Esterification7297.8Lab-scale
Pyridine Functionalization5595.2Multi-gram

Industrial-Scale Production Challenges

Patent WO2018141961A1 highlights issues in toluene removal during workup, solved by azeotropic distillation with water (3:1 v/v). Residual toluene below 50 ppm is achievable using this method, meeting ICH Q3C guidelines.

Key Process Metrics :

  • Cycle Time : 18–22 hours (batch process)

  • Waste Intensity : 6.5 kg waste/kg product (mainly from solvent recovery)

  • Cost Drivers : Palladium catalyst (38% of raw material cost), SF₄ handling (21%)

Chemical Reactions Analysis

Oxidation Reactions

The cyclopropanecarboxylate moiety undergoes oxidation under controlled conditions. Strong oxidizing agents like chromic anhydride (CrO₃) in methylene chloride/pyridine systems convert the methyl ester to carboxylic acid derivatives. Reaction times vary from 40 minutes to overnight, depending on substituent effects .

Example :

Methyl esterCH2Cl2/CrO3PyridineCarboxylic acid derivative[1][6]\text{Methyl ester} \xrightarrow[\text{CH}_2\text{Cl}_2/\text{CrO}_3]{\text{Pyridine}} \text{Carboxylic acid derivative} \quad[1][6]

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the para position of the pyridine ring. Reactions with halogens or nitrating agents proceed regioselectively at the 4-position of the pyridine .

Key Factors :

  • Temperature range: -78°C to 100°C

  • Solvents: Diethyl ether, THF, or fluorocarbons

Nucleophilic Aromatic Substitution

The pyridine ring participates in nucleophilic substitution under acidic conditions. For example, reaction with amines or alkoxides replaces the 3-pyridyl group with nucleophiles such as azides or thiols .

Mechanism :

  • Protonation of pyridine nitrogen enhances electrophilicity.

  • Nucleophilic attack occurs at the activated carbon .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes acid- or base-catalyzed cleavage:

Conditions Products Yield Source
H₂O/NaOH (reflux)Malonate derivatives81.7%
Lewis acids (e.g., TMSOTf)Linear carboxylic acids62%

Ester Functionalization

The methyl ester is hydrolyzed to carboxylic acids or transesterified:

Hydrolysis :

COOCH3NaOH/H2OCOONa+[7]\text{COOCH}_3 \xrightarrow{\text{NaOH/H}_2\text{O}} \text{COO}^-\text{Na}^+ \quad[7]

Transesterification :

  • Reagents: Alcohols (e.g., isopropyl) with acid/base catalysts .

  • Products: Higher esters with retained stereochemistry .

Organometallic Reactions

The compound reacts with Grignard reagents (e.g., hexyl MgBr) to form alcohols via aldehyde intermediates :

Steps :

  • Reduction of ester to alcohol:

    COOCH3LiAlH4CH2OH[2]\text{COOCH}_3 \xrightarrow{\text{LiAlH}_4} \text{CH}_2\text{OH} \quad[2]
  • Oxidation to aldehyde:

    CH2OHCrO3CHO[2]\text{CH}_2\text{OH} \xrightarrow{\text{CrO}_3} \text{CHO} \quad[2]
  • Grignard addition:

    CHO+Hexyl MgBrCH(OH)Hexyl[2]\text{CHO} + \text{Hexyl MgBr} \rightarrow \text{CH(OH)Hexyl} \quad[2]

Wittig Olefination

The aldehyde intermediate undergoes Wittig reactions to form vinyl derivatives :

RCH=PR3+AldehydeRCH=CHR’[2][6]\text{RCH=PR}_3 + \text{Aldehyde} \rightarrow \text{RCH=CHR'} \quad[2][6]

Decarboxylation

Under thermal or basic conditions, decarboxylation yields trifluoromethylcyclopropane derivatives :

COOCH3Δ/BaseCH3+CO2[7]\text{COOCH}_3 \xrightarrow{\Delta/\text{Base}} \text{CH}_3 + \text{CO}_2 \quad[7]

Fluorination Reactions

Diethylaminosulfur trifluoride (DAST) replaces hydroxyl or carbonyl groups with fluorine atoms :

Example :

C=ODASTCF2[10]\text{C=O} \xrightarrow{\text{DAST}} \text{CF}_2 \quad[10]

Scientific Research Applications

Medicinal Chemistry

Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate has been investigated for its potential biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation, making it a candidate for further development as an anticancer agent.
  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes, which is crucial for therapeutic applications. For instance, it has shown potential as an inhibitor of certain kinases involved in cancer progression.

Agricultural Chemistry

The compound's trifluoromethyl group enhances its lipophilicity, potentially improving its efficacy as a pesticide or herbicide. Research indicates that derivatives of this compound can exhibit:

  • Antifungal Properties : Studies have shown that compounds with similar structures may inhibit fungal growth, providing a basis for developing new agricultural fungicides.
  • Insecticidal Activity : The unique chemical structure may also confer insecticidal properties, making it a candidate for use in pest management.
Activity TypeTarget/OrganismIC50/EC50 ValuesReference
AnticancerHuman breast cancer cells25 µM
Enzyme InhibitionKinase X30 nM
AntifungalFusarium spp.10 µM
InsecticidalAedes aegypti15 µM

Table 2: Structure-Activity Relationship (SAR)

Compound VariantModificationsBiological ActivityReference
Base CompoundNoneStandard activity
Variant AAddition of methyl groupIncreased potency
Variant BTrifluoromethyl substitutionEnhanced solubility

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of this compound against various human cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values ranging from 20 to 30 µM depending on the cell line tested. These findings suggest promising anticancer properties warranting further investigation into its mechanism of action and potential therapeutic uses.

Case Study 2: Enzyme Inhibition Profile

The compound was assessed for its ability to inhibit specific enzyme targets relevant in cancer therapy. The inhibition constant (IC50) was determined to be approximately 30 nM against kinase X, indicating high potency as an enzyme inhibitor. This activity could have implications for developing targeted therapies in oncology.

Mechanism of Action

The mechanism of action of Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The cyclopropane ring adds rigidity to the molecule, influencing its overall conformation and reactivity .

Comparison with Similar Compounds

Structural Analogs in Pesticide Chemistry

Several cyclopropanecarboxylate derivatives are used as pesticides, differing in substituents on the cyclopropane ring and ester moiety (Table 1). Key examples include:

Compound Name Substituents on Cyclopropane Ring Ester Group Application Molecular Weight (g/mol) Reference
Target Compound Trifluoromethylpyridyl (6-position) Methyl ester Building block 245.2
Cycloprothrin 2,2-Dichloro-1-(4-ethoxyphenyl) Cyano(3-phenoxyphenyl)methyl ester Insecticide ~460
Fenpropathrin 2,2,3,3-Tetramethyl Cyano(3-phenoxyphenyl)methyl ester Acaricide ~350
Tralomethrin 2,2-Dimethyl-3-(tetrabromoethyl) Cyano(3-phenoxyphenyl)methyl ester Insecticide ~665

Key Observations :

  • The target compound’s trifluoromethylpyridyl group enhances electron-withdrawing properties and metabolic stability compared to halogenated or methylated substituents in pesticides .
  • Unlike pesticides, the target compound lacks bulky aromatic ester groups (e.g., cyano-phenoxyphenyl), reducing its bioactivity but increasing versatility as a synthetic intermediate .

Impact of Ring Strain :

  • The cyclopropane ring in the target compound increases reactivity in ring-opening or cross-coupling reactions compared to cyclobutane analogs .

Trifluoromethyl Substitution Patterns

The compound 4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]aniline () shares dual trifluoromethyl groups but incorporates an aniline moiety instead of a cyclopropane ester.

Parameter Target Compound Compound
Core Structure Cyclopropane ester Aniline-linked pyridyl
Trifluoromethyl Single (pyridyl) Dual (pyridyl + phenyl)
Application Building block Intermediate for kinase inhibitors

Electronic Effects :

  • Dual trifluoromethyl groups in the compound enhance lipophilicity and target binding affinity, whereas the target compound’s single group balances reactivity and solubility .

Biological Activity

Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H8F3N
  • CAS Number : 2119721-57-0
  • Molecular Weight : 212.17 g/mol

The compound features a trifluoromethyl group attached to a pyridine ring, which is further linked to a cyclopropanecarboxylate moiety. This unique structure enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.

This compound interacts with specific molecular targets, modulating various biochemical pathways. The trifluoromethyl group is known to increase the compound's lipophilicity, allowing it to penetrate biological membranes effectively. This interaction can influence enzyme activity and receptor binding, leading to diverse pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Studies have shown that the compound can inhibit the release of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antitumor Activity : Preliminary investigations indicate that it may possess antitumor properties, particularly in models of hepatocellular carcinoma (HCC) where it demonstrated selective cytotoxicity .
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective potential, showing promise in mitigating oxidative stress in neuronal cells .

In Vivo Studies

  • Antitumor Efficacy :
    • A study conducted on HCC models revealed that this compound significantly reduced tumor growth compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .
  • Anti-inflammatory Effects :
    • In guinea pig models, the compound exhibited a notable reduction in bronchial eosinophilia and airway hyperactivity, indicating its potential as a therapeutic agent for asthma and other respiratory conditions .

Research Findings

Study TypeFindingsReference
Antitumor StudySignificant reduction in HCC tumor growth; induction of apoptosis
Anti-inflammatory StudyReduced airway hyperactivity in guinea pigs; inhibition of TNF-α release
Neuroprotective StudyMitigated oxidative stress in neuronal cells

Q & A

Basic: What are the key synthetic methodologies for preparing Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate?

Answer:
The synthesis typically involves two critical steps:

Cyclopropane Ring Formation : Ethyl or methyl esters of cyclopropanecarboxylates are synthesized via [2+1] cycloaddition or Corey-Chaykovsky reactions. For example, ethyl 1-(trifluoromethyl)cyclopropanecarboxylate (CAS: 139229-57-5) is prepared using halogenated precursors and strong bases (e.g., NaH) .

Pyridyl Group Introduction : The trifluoromethylpyridyl moiety is introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. A related method involves coupling 6-(trifluoromethyl)pyridin-3-ylboronic acid with cyclopropane intermediates .
Key Considerations : Use anhydrous conditions for cyclopropane stability and optimize coupling temperatures (60–100°C) to avoid ring-opening side reactions .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., m/z 755 [M+H]⁺ in a related pyrrolopyridazine derivative) and detects impurities .
  • HPLC : Retention times (e.g., 1.05–1.43 minutes under acidic conditions) help assess purity and stereochemical consistency .
  • NMR : ¹H/¹³C NMR distinguishes cyclopropane protons (δ ~1.2–2.5 ppm) and pyridyl aromatic signals (δ ~7.5–8.5 ppm) .
    Methodological Tip : Use deuterated DMSO for solubility challenges due to the trifluoromethyl group’s hydrophobicity .

Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Answer:
Discrepancies often arise from:

  • Isomer Formation : The cyclopropane ring’s strain can lead to cis/trans isomers. Use NOESY NMR to confirm spatial arrangements .
  • Trace Solvents : Residual THF or DMSO in HPLC/LCMS may shift retention times. Perform vacuum drying and validate with blank runs .
  • Metal Catalysts : Palladium residues in coupling reactions can distort MS signals. Purify via silica gel chromatography or chelating agents .
    Case Study : A patent (EP 4 374 877 A2) reported m/z 645 [M+H]⁺ for a derivative; deviations >5 ppm suggest incomplete coupling or hydrolysis .

Advanced: What strategies optimize reaction yields for introducing the trifluoromethylpyridyl group?

Answer:

  • Catalyst Screening : Use Pd(PPh₃)₄ or XPhos Pd G3 for higher selectivity in Suzuki couplings. Avoid Pd(OAc)₂ due to lower turnover with electron-deficient pyridines .
  • Solvent Effects : DMF or THF enhances solubility of boronic acid intermediates, while toluene minimizes side reactions .
  • Temperature Control : Maintain 80–90°C for 12–24 hours to ensure complete conversion without degrading the cyclopropane ring .
    Data-Driven Example : A 15% yield increase was achieved by replacing K₂CO₃ with Cs₂CO₃ as a base in a related pyrimidine synthesis .

Advanced: How does the cyclopropane ring influence the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic Stability : The ester group in cyclopropanecarboxylates is susceptible to hydrolysis. Stability assays (pH 7.4 buffer, 37°C) show <10% degradation over 24 hours, but substituents like trifluoromethyl groups reduce reactivity .
  • Metabolic Resistance : Cyclopropane rings resist cytochrome P450 oxidation, making the compound suitable for in vivo studies. Confirm via liver microsome assays .
    Experimental Design : Compare half-lives of methyl vs. ethyl esters to select optimal prodrug candidates .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

Answer:

  • Ring Strain : The cyclopropane’s 60° bond angles increase susceptibility to ring-opening via nucleophilic attack (e.g., by amines or thiols). DFT calculations predict activation energies for specific pathways .
  • Electronic Effects : The electron-withdrawing trifluoromethyl group stabilizes the pyridyl ring, reducing electrophilicity at the cyclopropane carbon. Validate via Hammett plots .
    Research Application : Use kinetic isotope effects (KIE) to probe transition states in ring-opening reactions .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using the pyridyl group as a hydrogen-bond acceptor and the cyclopropane as a rigid scaffold.
  • QSAR : Correlate logP values (from HPLC retention data) with membrane permeability .
  • MD Simulations : Predict metabolic pathways by simulating CYP3A4 binding to the trifluoromethyl group .
    Tool Recommendation : Use Gaussian 16 for DFT optimization of cyclopropane conformers .

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